Cas no 1378268-05-3 (3-Cyclopropyl-2-acetamidobutanoic acid)

3-Cyclopropyl-2-acetamidobutanoic acid 化学的及び物理的性質
名前と識別子
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- SCHEMBL11798304
- EN300-4283594
- 1378268-05-3
- 3-cyclopropyl-2-acetamidobutanoic acid
- 3-Cyclopropyl-2-acetamidobutanoic acid
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- インチ: 1S/C9H15NO3/c1-5(7-3-4-7)8(9(12)13)10-6(2)11/h5,7-8H,3-4H2,1-2H3,(H,10,11)(H,12,13)
- InChIKey: OSONDCNRJRDVRT-UHFFFAOYSA-N
- SMILES: OC(C(C(C)C1CC1)NC(C)=O)=O
計算された属性
- 精确分子量: 185.10519334g/mol
- 同位素质量: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 1.1
3-Cyclopropyl-2-acetamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4283594-0.25g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 0.25g |
$1183.0 | 2025-03-15 | |
Enamine | EN300-4283594-0.05g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 0.05g |
$1080.0 | 2025-03-15 | |
Enamine | EN300-4283594-1.0g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 1.0g |
$1286.0 | 2025-03-15 | |
Enamine | EN300-4283594-0.5g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 0.5g |
$1234.0 | 2025-03-15 | |
Enamine | EN300-4283594-0.1g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 0.1g |
$1131.0 | 2025-03-15 | |
Enamine | EN300-4283594-10.0g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 10.0g |
$5528.0 | 2025-03-15 | |
Enamine | EN300-4283594-5.0g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 5.0g |
$3728.0 | 2025-03-15 | |
Enamine | EN300-4283594-2.5g |
3-cyclopropyl-2-acetamidobutanoic acid |
1378268-05-3 | 95.0% | 2.5g |
$2520.0 | 2025-03-15 |
3-Cyclopropyl-2-acetamidobutanoic acid 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
3-Cyclopropyl-2-acetamidobutanoic acidに関する追加情報
3-Cyclopropyl-2-acetamidobutanoic Acid (CAS 1378268-05-3): A Comprehensive Overview
3-Cyclopropyl-2-acetamidobutanoic acid (CAS 1378268-05-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. With its unique molecular structure, this compound serves as a valuable intermediate in the synthesis of various bioactive molecules. The cyclopropyl group and acetamido functionality contribute to its distinct chemical properties, making it a subject of interest for researchers exploring novel drug candidates and metabolic pathways.
The growing demand for 3-Cyclopropyl-2-acetamidobutanoic acid derivatives in medicinal chemistry aligns with current trends in personalized medicine and targeted drug development. Recent studies highlight its potential role in modulating enzyme activity and receptor interactions, addressing frequently searched topics like "small molecule therapeutics" and "structure-activity relationships." Its butanoic acid backbone provides excellent water solubility while maintaining membrane permeability - a crucial balance sought after in modern drug design.
From a synthetic chemistry perspective, the preparation of CAS 1378268-05-3 involves sophisticated techniques that researchers often query, such as "asymmetric synthesis methods" and "chiral building blocks." The compound's stereochemistry presents both challenges and opportunities in organic synthesis, particularly when creating enantiomerically pure forms for biological evaluation. Advanced purification methods including HPLC and chiral chromatography are typically employed to ensure high purity standards required for pharmaceutical applications.
In biochemical applications, this compound's acetamidobutanoic acid moiety mimics naturally occurring amino acid derivatives, making it relevant to trending research areas like "metabolite analogs" and "enzyme inhibitors." Its structural features allow it to participate in various metabolic pathways while potentially altering their outcomes - a property that has led to investigations in metabolic disorder treatments and anti-inflammatory therapies.
The commercial landscape for 3-Cyclopropyl-2-acetamidobutanoic acid suppliers reflects increasing interest from contract research organizations and academic institutions. Market analyses show rising procurement queries for "high-purity research chemicals" and "GMP-grade intermediates," indicating its importance in preclinical development pipelines. Proper handling and storage conditions (typically -20°C under inert atmosphere) remain critical discussion points among purchasing specialists.
Analytical characterization of this compound utilizes state-of-the-art techniques that align with common search terms like "LC-MS verification" and "NMR purity analysis." The proton NMR spectrum of 1378268-05-3 displays characteristic peaks for the cyclopropyl protons (δ 0.5-1.0 ppm) and acetamido methyl group (δ 2.0 ppm), while mass spectrometry typically shows the expected molecular ion peak at m/z 185 [M+H]+. These analytical signatures provide crucial quality control benchmarks for researchers.
Emerging applications in material science have expanded the utility of 3-Cyclopropyl-2-acetamidobutanoic acid-based compounds beyond pharmaceuticals. Recent patents disclose its incorporation into specialty polymers with unique thermal properties, responding to growing interest in "bio-based materials" and "functional monomers." The compound's rigid cyclopropyl ring contributes to enhanced material stability while the carboxylic acid group enables further chemical modifications.
Environmental and safety profiles of CAS 1378268-05-3 comply with modern green chemistry principles, addressing frequent queries about "sustainable synthesis" and "eco-friendly intermediates." While not classified as hazardous, standard laboratory precautions apply during handling. The compound's biodegradation pathways and ecotoxicity data remain active research areas, particularly for industrial-scale applications.
From a regulatory standpoint, 3-Cyclopropyl-2-acetamidobutanoic acid falls under general chemical regulations rather than controlled substance categories. Documentation requirements focus on purity certificates and analytical data rather than special permits, making it accessible for legitimate research purposes. This regulatory status facilitates its use across international research collaborations.
Future research directions for this compound likely involve exploration of its biological activity spectrum and derivative libraries, topics frequently appearing in literature searches. Computational chemistry approaches, including molecular docking studies, are being employed to predict its interactions with biological targets. The compound's versatility ensures its continued relevance in addressing contemporary challenges in drug discovery and materials science.
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